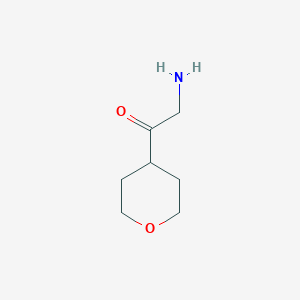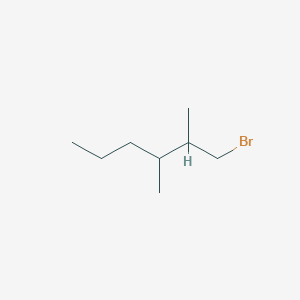
1-Bromo-2,3-dimethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,3-dimethylhexane is an organic compound belonging to the class of alkyl halides. It is characterized by a bromine atom attached to the first carbon of a hexane chain, which also has two methyl groups attached to the second and third carbons. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethylhexane can be synthesized through the bromination of 2,3-dimethylhexane. This process typically involves the use of bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 2,3-dimethylhexane, forming a carbon radical that subsequently reacts with another bromine molecule to form the final product.
Industrial Production Methods: In industrial settings, the bromination process is scaled up using continuous flow reactors to ensure efficient mixing and heat dissipation. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of catalysts and solvents can also enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2,3-dimethylhexane primarily undergoes substitution and elimination reactions due to the presence of the bromine atom, which is a good leaving group.
Substitution Reactions:
Nucleophilic Substitution (S_N2): In the presence of a strong nucleophile, such as sodium hydroxide (NaOH) or potassium cyanide (KCN), the bromine atom is replaced by the nucleophile, forming new compounds like 2,3-dimethylhexanol or 2,3-dimethylhexanenitrile.
Nucleophilic Substitution (S_N1): In polar protic solvents, the compound can undergo an S_N1 reaction, where the bromine atom leaves first, forming a carbocation intermediate that is then attacked by the nucleophile.
Elimination Reactions:
E2 Elimination: In the presence of a strong base like potassium tert-butoxide (KOtBu), this compound can undergo an E2 elimination reaction to form alkenes such as 2,3-dimethyl-1-hexene.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide (NaOH), potassium cyanide (KCN), sodium azide (NaN₃)
Bases: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) for S_N2 reactions, and polar protic solvents like ethanol for S_N1 reactions.
Major Products:
Substitution Products: 2,3-dimethylhexanol, 2,3-dimethylhexanenitrile
Elimination Products: 2,3-dimethyl-1-hexene
Applications De Recherche Scientifique
1-Bromo-2,3-dimethylhexane is utilized in various scientific research applications due to its reactivity and versatility:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Chemical Biology: The compound is used in the study of biochemical pathways and the development of chemical probes.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,3-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate or a transition state, depending on the reaction type. In nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation that is then attacked by the nucleophile. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the expulsion of the bromine atom.
Comparaison Avec Des Composés Similaires
1-Bromo-2,2-dimethylhexane: Similar structure but with both methyl groups on the second carbon.
1-Bromo-3,3-dimethylhexane: Similar structure but with both methyl groups on the third carbon.
1-Chloro-2,3-dimethylhexane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 1-Bromo-2,3-dimethylhexane is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it undergoes. The presence of the bromine atom makes it a versatile intermediate in organic synthesis, capable of undergoing both substitution and elimination reactions.
Propriétés
Formule moléculaire |
C8H17Br |
|---|---|
Poids moléculaire |
193.12 g/mol |
Nom IUPAC |
1-bromo-2,3-dimethylhexane |
InChI |
InChI=1S/C8H17Br/c1-4-5-7(2)8(3)6-9/h7-8H,4-6H2,1-3H3 |
Clé InChI |
SVGBVSQMWCAWIT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


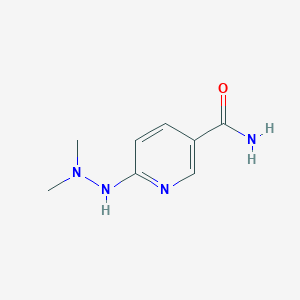
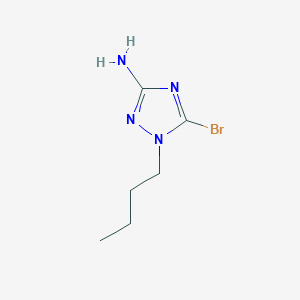
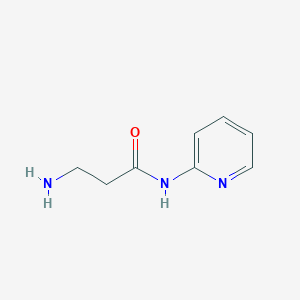
![6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]](/img/structure/B13198944.png)
![7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13198948.png)
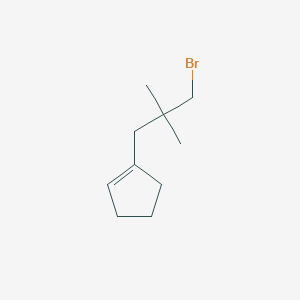

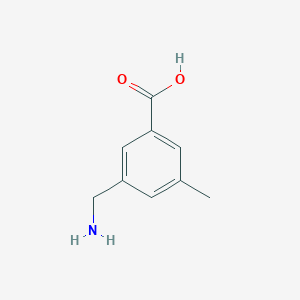
![tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate](/img/structure/B13198992.png)

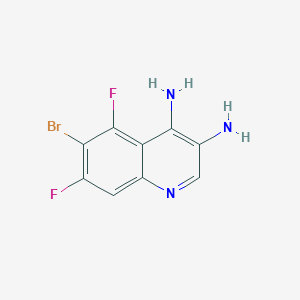
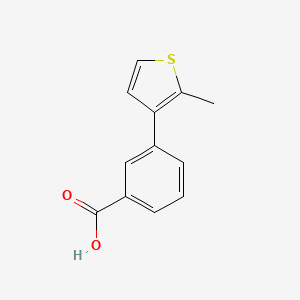
![{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonamide](/img/structure/B13199007.png)
